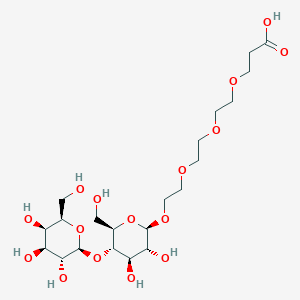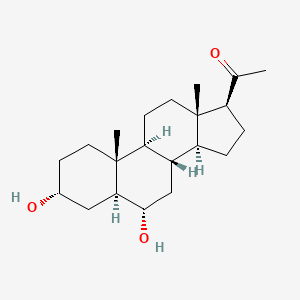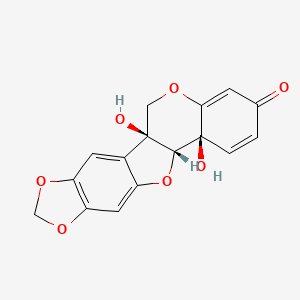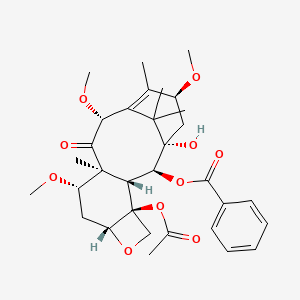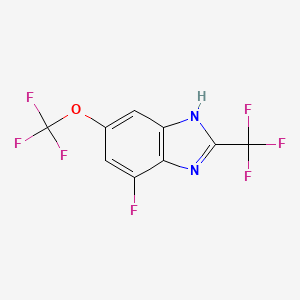
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, trifluoromethoxybenzene, and trifluoromethylating agents.
Formation of Benzimidazole Core: The benzimidazole core is formed through a cyclization reaction, often involving the condensation of 4-fluoroaniline with a suitable aldehyde or ketone.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions (e.g., presence of a base, elevated temperature).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Oxidative reactions may modify the benzimidazole core or the substituents.
Reduction: Reduction reactions can be used to alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., solvents, temperature).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
類似化合物との比較
Similar Compounds
4-Fluoro-1H-benzimidazole: Lacks the trifluoromethoxy and trifluoromethyl groups.
6-(Trifluoromethoxy)-1H-benzimidazole: Lacks the fluoro and trifluoromethyl groups.
2-(Trifluoromethyl)-1H-benzimidazole: Lacks the fluoro and trifluoromethoxy groups.
Uniqueness
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of multiple fluorinated groups, which can significantly influence its chemical and biological properties. The combination of fluoro, trifluoromethoxy, and trifluoromethyl groups can enhance its reactivity, stability, and potential biological activity compared to similar compounds.
特性
分子式 |
C9H3F7N2O |
|---|---|
分子量 |
288.12 g/mol |
IUPAC名 |
4-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-4-1-3(19-9(14,15)16)2-5-6(4)18-7(17-5)8(11,12)13/h1-2H,(H,17,18) |
InChIキー |
RJEWWBWVXDVYPL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


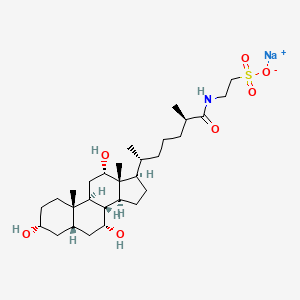
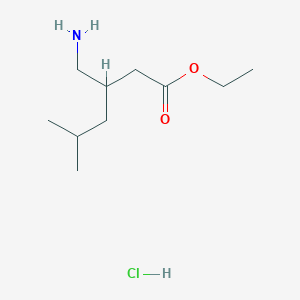



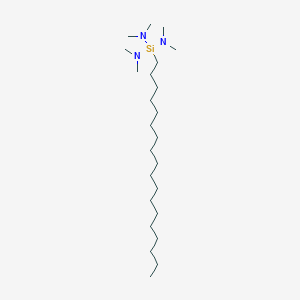


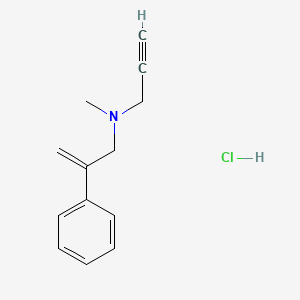
![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
